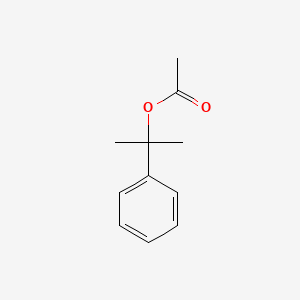
Benzenemethanol, alpha,alpha-dimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropan-2-yl acetate, also known as 1-phenyl-2-propanyl acetate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylpropan-2-yl acetate can be synthesized through the esterification of 2-phenylpropan-2-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-phenylpropan-2-yl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a fragrance component in pharmaceuticals.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Phenylpropan-2-yl acetate can be compared with similar compounds such as:
2-Phenyl-2-propanol: The alcohol counterpart of 2-phenylpropan-2-yl acetate, used in organic synthesis and as a biomarker for cumene exposure.
Uniqueness
2-Phenylpropan-2-yl acetate is unique due to its ester functional group, which imparts different chemical reactivity and applications compared to its alcohol and ketone counterparts.
Eigenschaften
CAS-Nummer |
3425-72-7 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-phenylpropan-2-yl acetate |
InChI |
InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
XPMMKIYJJWQFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





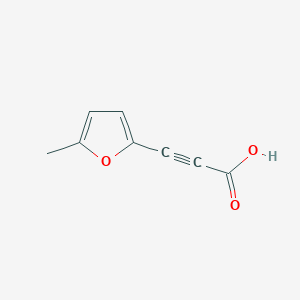

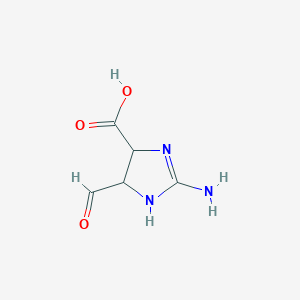
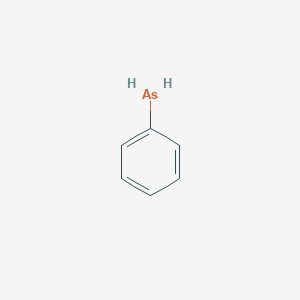
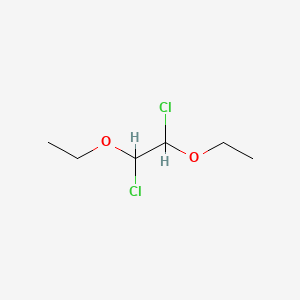
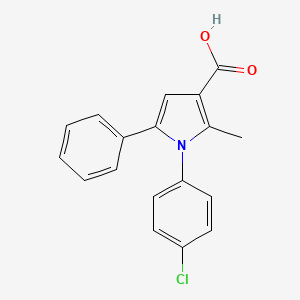
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
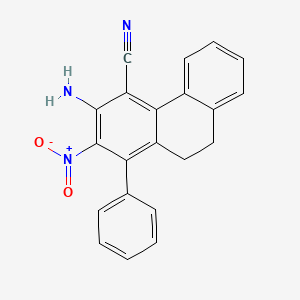
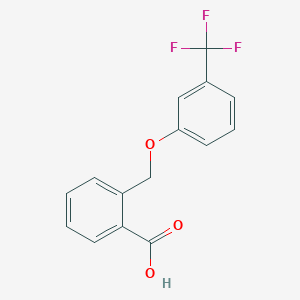
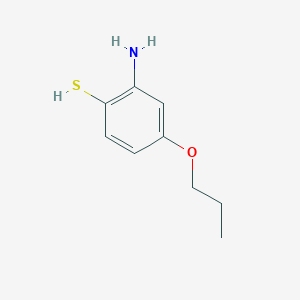
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
